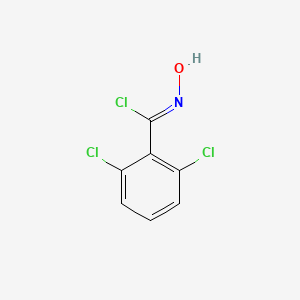

2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride

Vue d'ensemble

Description

2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride is an organic compound with the molecular formula C7H4Cl3NO. It is a white crystalline solid that is soluble in organic solvents such as dimethylformamide, dichloromethane, and chloroform, but has low solubility in water . This compound is known for its applications in various scientific research fields, including environmental science and photosynthesis studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the oximation of 2,6-dichlorobenzaldehyde. The reaction conditions often include the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of oximation and purification, with adjustments made to optimize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted benzenecarboximidoyl chlorides.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride serves as a crucial intermediate in the synthesis of potential therapeutic agents. Its unique structure allows for modifications that can enhance the pharmacological properties of new drugs. For example, it has been utilized in the development of inhibitors targeting specific enzymes in pathogens such as Toxoplasma gondii, showcasing its potential in treating infectious diseases .

Agricultural Chemicals

The compound has applications in developing agrochemicals, particularly as a precursor for herbicides and fungicides. Its chlorinated benzene structure contributes to its efficacy in pest control formulations, making it valuable for enhancing crop protection strategies.

Material Science

In material science, this compound is explored for creating functionalized polymers and coatings. Its reactivity allows it to form covalent bonds with various substrates, leading to materials with tailored properties for specific applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on modifying the structure of existing antimicrobial agents by incorporating this compound into their frameworks. The resulting compounds demonstrated enhanced activity against resistant strains of bacteria and fungi, indicating a promising direction for antibiotic development .

Case Study 2: Development of Herbicides

Research highlighted the use of this compound in synthesizing new herbicides that target specific biochemical pathways in plants. Field trials showed that these herbicides provided effective weed control with minimal environmental impact, demonstrating the compound's utility in sustainable agriculture practices.

Mécanisme D'action

The mechanism of action of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride involves its ability to undergo redox reactions. In photosynthesis studies, it acts as a redox indicator, changing color based on its protonation state. In environmental science, it participates in the formation of trihalomethane disinfection byproducts through reactions with halobenzoquinones under UV/chlorine conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-dichlorobenzohydroximoyl chloride

- 2,6-dichlorobenzohydroxamoyl chloride

- 2,6-dichlorobenzohydroximinoyl chloride

- 2,6-dichlorophenylhydroximic chloride

Uniqueness

2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as a redox indicator and its involvement in the formation of trihalomethane disinfection byproducts make it particularly valuable in environmental and photosynthesis research.

Activité Biologique

2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride (CAS No. 6579-27-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and biochemistry.

- Molecular Formula : CHClNO

- Molar Mass : 224.47 g/mol

- Density : 1.53 g/cm³

- Melting Point : 85 °C

- Boiling Point : Predicted at 349.2 ± 52.0 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's structure allows it to form hydrogen bonds and engage with hydrophobic pockets in proteins, which can lead to the inhibition or activation of various biological pathways .

Biological Activity Overview

The compound has shown potential in various biological assays:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against several bacterial strains, suggesting its potential as an antibiotic agent .

- Antiviral Properties : Research has highlighted the compound's effectiveness against human adenovirus (HAdV), where it demonstrated low micromolar potency with selectivity indexes greater than 100 compared to traditional antiviral agents like niclosamide .

- Cytotoxicity : The compound exhibits cytotoxic effects in certain cell lines, indicating that it may have applications in cancer therapy. However, further studies are required to understand the mechanisms behind this activity fully .

Table 1: Summary of Biological Activities

Detailed Findings

- Antiviral Efficacy :

- Mechanism Insights :

- Toxicological Profile :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride, and what experimental parameters critically influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, leveraging chloroalkane intermediates. A reflux setup (100 mL round-bottom flask, oil bath, magnetic stirring) in acetone is recommended for controlled reactivity. Key parameters include maintaining a temperature range of 40–60°C, stoichiometric ratios (e.g., 1:1 molar equivalence of reactants), and anhydrous conditions to minimize hydrolysis .

- Data Validation : Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product using vacuum filtration. Yield optimization requires precise control of reaction time (typically 6–8 hours) and efficient removal of byproducts (e.g., HCl gas) using a drying tube .

Q. What storage conditions are essential to preserve the stability of this compound?

- Methodology : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel should be included to prevent moisture absorption, which can trigger decomposition or unwanted hydrolysis .

- Handling Precautions : Use glove boxes or fume hoods during weighing to avoid exposure to ambient humidity. Contamination risks are mitigated by employing disposable filter-tip pipettes and dedicated labware .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include aromatic protons (δ = 6.5–8.0 ppm) and carbonyl/imine groups (δ = 160–170 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₅Cl₂NO, exact mass 188.975 g/mol), while FT-IR identifies functional groups (e.g., N–O stretch at ~950 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound across studies?

- Methodology : Discrepancies often arise from solvent effects, impurities, or tautomerism. Standardize experimental conditions (e.g., deuterated DMSO or CDCl₃ as solvents) and use spiking experiments with authentic samples. Compare data with computational predictions (DFT-based NMR chemical shift calculations) to identify artifacts .

- Case Study : In one study, δ = 151.0 ppm (¹³C NMR) was misassigned to aromatic carbons due to solvent interactions; re-evaluation under controlled conditions confirmed the correct assignment to imine carbons .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Focus on the electrophilicity of the carbonyl carbon and the leaving group (chloride) to predict reaction pathways. Molecular docking studies can simulate interactions with biological targets (e.g., bacterial penicillin-binding proteins) when used as a β-lactam antibiotic intermediate .

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data. For example, DFT-predicted ΔG‡ of 25 kcal/mol aligns with observed reaction rates at 60°C .

Q. How can byproducts from synthesis impact downstream applications, and what analytical methods detect them?

- Methodology : Common byproducts include hydrolyzed derivatives (e.g., 2,6-dichlorobenzohydroxamic acid) and dimerization products. Use HPLC with a C18 column (UV detection at 254 nm) or GC-MS to identify impurities. Mitigation involves optimizing reaction stoichiometry and quenching excess reagents with cold aqueous NaHCO₃ .

- Case Study : Unreacted starting material (2,6-dichlorobenzaldehyde) was detected at 2–5% in crude products, necessitating column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

Propriétés

IUPAC Name |

(1Z)-2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWQVTNZUIURFE-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C(=N/O)/Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6579-27-7 | |

| Record name | 2,6-DICHLOROBENZALDCHLOROXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.